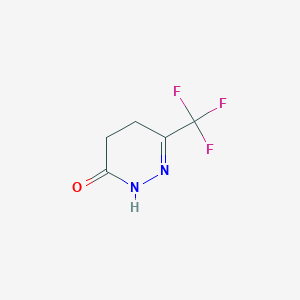

6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGACGPBDXVCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678246 | |

| Record name | 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628332-15-0 | |

| Record name | 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of trifluoromethyl-containing pyridazinones

An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Containing Pyridazinones

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group is prized for its profound ability to modulate key physicochemical properties, thereby enhancing the drug-like characteristics of bioactive scaffolds. When appended to the pyridazinone core—a privileged heterocycle known for a wide array of pharmacological activities—the CF₃ group imparts a unique and advantageous profile. This guide provides an in-depth analysis of the core , offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind the observed effects on lipophilicity, electronic character, and metabolic stability, supported by detailed experimental protocols and data-driven visualizations.

The Strategic Alliance: Trifluoromethyl Groups and the Pyridazinone Scaffold

The Pyridazinone Core: A Versatile Pharmacophore

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold found in numerous compounds with diverse and significant biological activities. Its utility spans cardiovascular agents, anti-inflammatory drugs, and neuroprotective compounds.[1] The arrangement of its nitrogen atoms and the lactam functionality provides key hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets. The structural versatility of the pyridazinone ring allows for substitution at multiple positions, enabling fine-tuning of its pharmacological and pharmacokinetic profiles.[2][3]

The Trifluoromethyl Group: A "Magic" Moiety in Drug Design

The trifluoromethyl group is one of the most impactful substituents in medicinal chemistry.[4] Its unique properties stem from the high electronegativity of the fluorine atoms, which creates a strong inductive electron-withdrawing effect, and the exceptional strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol).[5][6] This combination confers several advantages:

-

Enhanced Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, which can improve membrane permeability and transport.[5][6][7]

-

Modulated Electronic Properties: As a powerful electron-withdrawing group, it can significantly alter the pKa of nearby acidic or basic centers and influence the electron density of aromatic systems.[8][9][10]

-

Increased Metabolic Stability: The robust C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, often blocking "soft spots" in a molecule and increasing its biological half-life.[5][11][12]

The synergy of these two components—the biologically active pyridazinone scaffold and the property-modulating CF₃ group—creates a class of compounds with immense potential for drug discovery.

Core Physicochemical Properties and Their Modulation

The introduction of a CF₃ group onto the pyridazinone ring fundamentally alters its physicochemical landscape. Understanding these changes is critical for rational drug design.

Lipophilicity: Tuning Membrane Permeability

Lipophilicity, commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13][14] The CF₃ group is a well-established lipophilicity enhancer.[5][6][7]

Causality: The fluorine atoms in the CF₃ group are not good hydrogen bond acceptors, and the moiety itself is hydrophobic. Replacing a hydrogen atom with a CF₃ group increases the molecule's overall nonpolar surface area, leading to more favorable partitioning into a nonpolar solvent like n-octanol. This increased lipophilicity can facilitate passage across biological lipid membranes.[5][15] However, excessive lipophilicity can lead to poor solubility and non-specific binding, necessitating a carefully optimized balance.

Data Presentation:

| Compound | Structure | Predicted/Experimental logP | Reference/Note |

| Pyridazin-3(2H)-one | (Parent Scaffold) | ~ -0.5 | (Estimated) |

| 6-(Trifluoromethyl)pyridazin-3(2H)-one | ~ 0.8 | (Estimated based on contribution) | |

| 6-(p-Trifluoromethylphenyl)pyridazin-3(2H)-one | ~ 2.5 | (Estimated based on contribution) |

Note: LogP values are estimations to illustrate the trend. Actual values are highly dependent on the specific isomer and substitution pattern.

Experimental Protocol: Determination of logP by HPLC

This method offers higher throughput than the traditional shake-flask method and is based on correlating a compound's retention time on a reverse-phase column with the known logP values of a set of standards.[16][17]

Methodology:

-

System Preparation:

-

HPLC System: Agilent 1200 Series or equivalent with a Diode Array Detector (DAD).[16]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water (pH 7.4 phosphate buffer).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm or wavelength of maximum absorbance for the compound.

-

-

Calibration:

-

Prepare stock solutions (1 mg/mL) of 5-7 standard compounds with well-documented logP values spanning a relevant range (e.g., -1 to 5).

-

Inject each standard onto the HPLC system using an isocratic mobile phase composition (e.g., 60:40 Acetonitrile:Water).

-

Record the retention time (t_R) for each standard.

-

Calculate the capacity factor, k', for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Generate a calibration curve by plotting the known logP values of the standards against their calculated log(k') values. The relationship should be linear.

-

-

Sample Analysis:

-

Prepare a solution of the trifluoromethyl-containing pyridazinone test compound at a known concentration (e.g., 0.1 mg/mL).

-

Inject the test compound under the identical HPLC conditions used for the standards.

-

Record its retention time and calculate its log(k').

-

-

LogP Calculation:

-

Using the linear equation from the calibration curve, interpolate the logP value of the test compound from its measured log(k').

-

Self-Validation: The trustworthiness of this protocol is ensured by the high correlation coefficient (R² > 0.98) of the calibration curve, the inclusion of quality control standards in each run, and the reproducibility of retention times across multiple injections.

Experimental Workflow: HPLC-Based logP Determination

Caption: Workflow for determining logP via reverse-phase HPLC.

Electronic Properties: Impact on pKa and Molecular Interactions

The trifluoromethyl group is one of the most powerful inductive electron-withdrawing groups used in organic chemistry.[9][10] Its Hammett constant (σ_p) is approximately +0.54, indicating a strong deactivating effect on aromatic rings.[8]

Causality: This strong electron withdrawal significantly reduces the electron density of the attached pyridazinone ring. This has a direct impact on the acidity of the N-H proton of the lactam. By pulling electron density away from the nitrogen atom, the CF₃ group stabilizes the resulting conjugate base (anion) formed upon deprotonation. This stabilization lowers the energy of the conjugate base, making the parent N-H proton more acidic and thus lowering its pKa.

A lower pKa can have profound effects on a drug's properties, including its solubility at physiological pH and its ability to engage in specific hydrogen bonding interactions with its biological target.

Data Presentation:

| Compound | Predicted pKa | Rationale |

| 6-Methylpyridazin-3(2H)-one | ~10.5 - 11.0 | Electron-donating methyl group slightly increases pKa relative to parent. |

| 6-Trifluoromethylpyridazin-3(2H)-one | 10.05 ± 0.40[18] | Strong electron-withdrawing CF₃ group stabilizes the conjugate base, lowering the pKa. |

Experimental Protocol: pKa Determination by ¹⁹F NMR Spectroscopy

This technique is particularly elegant for CF₃-containing compounds as it directly monitors the chemical environment of the fluorine atoms, which changes upon protonation or deprotonation of a nearby functional group.[19]

Methodology:

-

Sample Preparation:

-

Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 2 to pH 12).

-

Dissolve a precise amount of the trifluoromethyl-containing pyridazinone in each buffer to a final concentration of ~1-5 mM.

-

Add a small amount of an internal standard (e.g., trifluorotoluene) to each sample for referencing.

-

-

NMR Acquisition:

-

Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.

-

Record the chemical shift (δ) of the CF₃ signal relative to the internal standard for each pH point.

-

-

Data Analysis:

-

Plot the observed ¹⁹F chemical shift (δ_obs) as a function of pH. The data should form a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation adapted for NMR chemical shifts: δ_obs = (δ_A + δ_B * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) Where δ_A is the chemical shift of the acidic form and δ_B is the chemical shift of the basic (deprotonated) form.

-

The pKa is the pH at the inflection point of the sigmoidal curve, where the concentrations of the acidic and basic forms are equal.

-

Self-Validation: The accuracy of the method is confirmed by the quality of the sigmoidal fit (R² > 0.99) and the stability of the internal standard's chemical shift across the entire pH range.

Logical Relationship: Inductive Effect of the CF₃ Group

Caption: Inductive effect of the CF₃ group on the pyridazinone ring.

Metabolic Stability: Designing for Longevity

Metabolic stability is a crucial parameter that influences a drug's in vivo half-life and oral bioavailability.[4][5] Compounds that are rapidly metabolized by the liver generally require higher or more frequent doses, which can increase the risk of off-target toxicity.

Causality: The CF₃ group is a powerful tool for enhancing metabolic stability.[5][6][20] The primary mechanism is the exceptional strength of the C-F bond, which is highly resistant to cleavage by oxidative enzymes like cytochrome P450s. By replacing a metabolically labile group (like a methyl or unsubstituted phenyl ring) with a CF₃ group, chemists can effectively "shield" that position from metabolic attack. Trifluoromethyl ketones, for example, can be metabolized, but designing analogs can overcome this limitation.[12][20]

Data Presentation:

| Compound Position | Metabolic Fate | Impact of CF₃ Substitution |

| Aromatic Ring | Prone to hydroxylation by CYP enzymes. | CF₃ group deactivates the ring towards oxidation and blocks a potential site of metabolism. |

| Alkyl Chain | Prone to oxidation at the α- or ω-position. | Replacing a -CH₃ with a -CF₃ group prevents oxidation at that carbon. |

Experimental Protocol: In Vitro Hepatic Microsomal Stability Assay

This is a standard, high-throughput assay used early in drug discovery to estimate a compound's rate of metabolism in the liver.[21][22]

Methodology:

-

Reagent Preparation:

-

Test Compound Stock: 10 mM in DMSO.

-

Liver Microsomes: Pooled human liver microsomes (HLM), thawed on ice.

-

Cofactor Solution: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) in phosphate buffer (pH 7.4).

-

Positive Control: A compound with a known high clearance rate (e.g., Verapamil).

-

-

Incubation:

-

In a 96-well plate, pre-warm a solution of liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

-

A parallel incubation without the NADPH cofactor serves as a negative control to assess non-enzymatic degradation.[23]

-

-

Time Points and Quenching:

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the line (k) represents the elimination rate constant.

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CL_int) = (k / microsomal protein concentration).

-

Self-Validation: The protocol is validated by the rapid metabolism of the positive control and the minimal degradation of the test compound in the absence of the NADPH cofactor, confirming that the observed loss is due to enzymatic metabolism.

Experimental Workflow: Microsomal Stability Assay

Caption: Workflow for an in vitro hepatic microsomal stability assay.

Conclusion and Future Perspectives

The incorporation of a trifluoromethyl group is a powerful and validated strategy for optimizing the physicochemical properties of pyridazinone-based drug candidates. The predictable effects on lipophilicity, electronic character, and metabolic stability allow medicinal chemists to rationally address common liabilities encountered during lead optimization. The CF₃ group enhances membrane permeability, modulates target-binding interactions through electronic tuning, and crucially, improves metabolic robustness, leading to more favorable pharmacokinetic profiles.

Future research will likely focus on exploring novel, regioselective methods for the synthesis of trifluoromethyl-containing pyridazinones and investigating the impact of other fluorinated alkyl groups (e.g., -CHF₂, -CH₂CF₃) to provide finer control over these critical physicochemical parameters. The continued application of these principles will undoubtedly accelerate the development of novel pyridazinone therapeutics with superior efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 12. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Theoretical Prediction of Lipophilicity for Some Drugs Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 14. biomedres.us [biomedres.us]

- 15. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 16. agilent.com [agilent.com]

- 17. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]

- 18. 6-Trifluoromethylpyridazin-3(2H)-one CAS#: 174607-36-4 [m.chemicalbook.com]

- 19. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. nuvisan.com [nuvisan.com]

- 23. researchgate.net [researchgate.net]

The Discovery and Development of Novel 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Integration of the Pyridazinone Core and the Trifluoromethyl Moiety

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2][3] Derivatives of this core structure have demonstrated efficacy as analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular agents.[4][5] The inherent biological activity of the pyridazinone nucleus is attributed to its unique electronic and structural features, which allow for diverse interactions with various biological targets.[6] The ease of synthesis and the potential for functionalization at multiple positions make it an attractive framework for the design of novel therapeutic agents.[4]

In parallel, the incorporation of a trifluoromethyl (CF3) group has become a cornerstone of modern drug design. This small, yet powerful, functional group can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. The strategic introduction of a trifluoromethyl group can lead to improved pharmacokinetic and pharmacodynamic profiles, ultimately resulting in more effective and safer drugs.

This technical guide provides an in-depth exploration of the discovery of novel 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one derivatives. We will delve into the synthetic rationale, detailed experimental protocols, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds, with a particular focus on their potential as selective monoamine oxidase B (MAO-B) inhibitors for the treatment of neurodegenerative diseases.[2][7]

Synthetic Strategies: Constructing the this compound Scaffold

The cornerstone of synthesizing the this compound core lies in the cyclocondensation of a suitable γ-ketoacid with a hydrazine derivative. This classical approach offers a straightforward and efficient route to the desired heterocyclic system.

Key Starting Material: 4-Oxo-4-(trifluoromethyl)butanoic Acid

The synthesis of the target pyridazinone begins with the preparation of the key intermediate, 4-oxo-4-(trifluoromethyl)butanoic acid. While not extensively documented, its synthesis can be conceptualized through established organic chemistry principles, such as a Friedel-Crafts acylation of a suitable substrate with succinic anhydride, followed by trifluoromethylation, or by building the carbon skeleton with a trifluoromethyl group already in place. For the purpose of this guide, we will consider 4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid as a representative starting material, which is commercially available.[5]

Cyclocondensation Reaction: Formation of the Dihydropyridazinone Ring

The pivotal step in the synthesis is the reaction of the γ-ketoacid with hydrazine hydrate or a substituted hydrazine. This reaction proceeds via an initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable 4,5-dihydropyridazin-3(2H)-one ring.

Caption: General Synthetic Pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4-Oxo-4-(trifluoromethyl)butanoic acid

-

Hydrazine hydrate (80% solution in water)

-

Ethanol, absolute

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-oxo-4-(trifluoromethyl)butanoic acid (10 mmol) in absolute ethanol (100 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add distilled water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The presence of the trifluoromethyl group can be confirmed by ¹⁹F NMR.

Biological Evaluation: Targeting Monoamine Oxidase B (MAO-B)

Recent research has highlighted the potential of pyridazinone derivatives as selective inhibitors of monoamine oxidase B (MAO-B).[7] MAO-B is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain.[2] Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[2]

References

- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]

- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis (NMR, IR, Mass Spec) of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating fluorine moieties, represent a cornerstone of medicinal chemistry due to their unique pharmacological properties. Among these, 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one stands out as a scaffold of significant interest. The trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in the design of new therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on the core analytical techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the causality behind the observed spectral features and the experimental choices made during analysis.

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

Experimental Protocol: NMR Analysis

A standardized protocol for NMR analysis ensures data quality and reproducibility.

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility and the desired chemical shift referencing.[1][2]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum should be acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

¹⁹F NMR Acquisition : Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are typically short.

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the N-H proton and the two methylene groups of the dihydropyridazinone ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| N-H | 8.0 - 10.0 | Broad singlet | 1H | The amide proton is typically deshielded and may exhibit broadening due to quadrupole coupling with the adjacent nitrogen and/or chemical exchange. |

| H-4 | ~2.6 | Triplet | 2H | These protons are adjacent to the C-5 methylene group, leading to a triplet splitting pattern. They are alpha to the carbonyl group, resulting in a downfield shift. |

| H-5 | ~2.9 | Triplet | 2H | These protons are adjacent to the C-4 methylene group, resulting in a triplet splitting pattern. Their proximity to the electron-withdrawing C=N-CF₃ moiety causes a further downfield shift compared to the H-4 protons. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the trifluoromethyl group introduces characteristic splitting patterns due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C=O (C-3) | ~170 | Singlet | The carbonyl carbon of a cyclic amide (lactam) typically resonates in this region. |

| C=N (C-6) | ~145 | Quartet (²JCF) | This sp² carbon is directly attached to the trifluoromethyl group, leading to a quartet with a coupling constant of approximately 35-40 Hz. |

| CF₃ | ~120 | Quartet (¹JCF) | The carbon of the trifluoromethyl group exhibits a strong one-bond coupling to the three fluorine atoms, resulting in a prominent quartet with a large coupling constant (typically > 270 Hz).[3][4] |

| C-5 | ~25 | Singlet | An aliphatic sp³ carbon in the dihydropyridazinone ring. |

| C-4 | ~22 | Singlet | An aliphatic sp³ carbon, slightly upfield from C-5 due to its greater distance from the electron-withdrawing C=N bond. |

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum provides a direct probe of the trifluoromethyl group.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| CF₃ | -60 to -75 | Singlet | The chemical shift of a CF₃ group attached to an sp² carbon typically falls within this range, referenced to CFCl₃.[5][6] In the absence of coupling to other fluorine or hydrogen atoms, a singlet is expected. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H and C=O bonds of the cyclic amide (lactam) structure.

Experimental Protocol: IR Analysis

-

Sample Preparation : For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a solution, a solvent that does not have significant absorptions in the regions of interest should be chosen (e.g., CCl₄).[7][8]

-

Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Interpretation of the IR Spectrum

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Comments |

| N-H stretch | 3200 - 3100 | Medium, broad | The broadening is due to hydrogen bonding between molecules in the solid state or in concentrated solutions. |

| C-H stretch (sp³) | 3000 - 2850 | Medium | Corresponding to the methylene groups in the dihydropyridazinone ring.[9] |

| C=O stretch (Amide I) | 1680 - 1650 | Strong | This is a characteristic and intense absorption for a six-membered cyclic amide (lactam).[10][11] |

| C=N stretch | 1620 - 1580 | Medium | The carbon-nitrogen double bond absorption. |

| C-F stretch | 1350 - 1100 | Strong | Multiple strong bands are expected in this region due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol: Mass Spectrometry

-

Ionization Method : Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺.[12][13]

-

Mass Analyzer : A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS) : To study the fragmentation pattern, collision-induced dissociation (CID) of the [M+H]⁺ ion can be performed.

Predicted Mass Spectrum and Fragmentation

The expected exact mass of this compound (C₅H₅F₃N₂O) is 182.0354. A high-resolution mass spectrum should confirm this value.

Caption: Plausible fragmentation pathways for [M+H]⁺ of this compound.

Key Fragmentation Pathways:

-

Loss of a trifluoromethyl radical (•CF₃): This would result in a fragment ion at m/z 114.

-

Loss of carbon monoxide (CO): A common fragmentation for carbonyl-containing compounds, leading to a fragment at m/z 155.

-

Ring cleavage: The dihydropyridazinone ring can undergo various cleavage patterns. A plausible fragmentation is the loss of diazene (N₂H₂) to give an ion at m/z 153.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its structure. Each technique offers complementary information, from the detailed connectivity and electronic environment provided by NMR, to the identification of key functional groups by IR, and the confirmation of molecular weight and fragmentation patterns by MS. The principles and expected data presented in this guide serve as a robust framework for the characterization of this and related heterocyclic compounds, underpinning the rigorous scientific standards required in modern chemical research and drug development.

References

- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. pubs.acs.org [pubs.acs.org]

- 8. webassign.net [webassign.net]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

A Technical Guide to the Biological Screening of Novel Pyridazinone-Based Molecules

Introduction: The Pyridazinone Scaffold - A Privileged Core in Modern Drug Discovery

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "wonder nucleus" due to its remarkable versatility and broad spectrum of biological activities. The inherent electronic properties and the ease with which its structure can be functionalized have made it a fertile ground for the development of novel therapeutic agents.[1] Molecules incorporating this scaffold have demonstrated a wide array of pharmacological effects, including but not limited to, antihypertensive, anti-inflammatory, analgesic, anticancer, cardiotonic, and antimicrobial activities.[2][3] This guide provides a comprehensive, in-depth technical overview of a strategic biological screening cascade for novel pyridazinone-based molecules, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established protocols and aim to provide a robust framework for the systematic evaluation and characterization of new chemical entities.

Strategic Framework for Biological Screening

A logical and phased approach is crucial for the efficient and effective screening of a library of novel pyridazinone derivatives. The proposed workflow is designed to move from broad, high-throughput primary screens to more specific, mechanistic secondary and tertiary assays. This strategy allows for the early identification of promising lead compounds and the elucidation of their mechanisms of action.

References

initial in vitro evaluation of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

An In-Depth Technical Guide for the Initial In Vitro Evaluation of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

Introduction: A Systematic Approach to a Novel Pyridazinone Candidate

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] The novel compound, this compound, represents a promising but uncharacterized entity within this chemical class. The trifluoromethyl group is a common bioisostere used to enhance metabolic stability and binding affinity, making this a compound of significant interest.

This guide, written from the perspective of a Senior Application Scientist, outlines a logical, multi-tiered screening cascade for the initial in vitro evaluation of this compound. Our approach is not merely a sequence of assays but a strategic workflow designed to build a comprehensive preliminary profile, from basic physicochemical properties to early safety liabilities. The objective is to make a rapid, data-driven " go/no-go " decision for further, more resource-intensive development. Each stage is designed to answer a critical question, with the results of one stage informing the execution of the next.

Tier 1: Foundational Profiling - Is it "Druggable"?

Before committing to complex biological assays, we must first assess the fundamental physicochemical properties of the compound. This initial step uses computational methods to predict whether the molecule possesses "drug-like" characteristics, which are often correlated with oral bioavailability and membrane permeability. The most widely accepted framework for this is Lipinski's Rule of Five.[4][5][6] An orally active drug generally has no more than one violation of these rules.[6][7]

Physicochemical & Druglikeness Assessment

The predicted properties of this compound are evaluated against Lipinski's criteria.

| Property | Predicted Value | Lipinski's Rule | Compliance |

| Molecular Weight | 182.1 g/mol | < 500 Daltons[7] | Yes |

| LogP (Lipophilicity) | ~1.2 (Predicted) | < 5[7][8] | Yes |

| Hydrogen Bond Donors | 1 (N-H group) | ≤ 5[6][7] | Yes |

| Hydrogen Bond Acceptors | 3 (C=O, 2xN) | ≤ 10[6][7] | Yes |

Insight & Rationale: The compound fully complies with Lipinski's Rule of Five, suggesting it has a favorable profile for oral absorption and membrane permeability. This positive result provides the confidence to proceed with cell-based assays, as poor physicochemical properties would be an early red flag for downstream development challenges.[5][8]

Tier 2: Primary Biological Screening - Is it Safe for Cells?

The first and most critical biological question is whether the compound exhibits overt cytotoxicity. A compound that is broadly toxic to all cells at low concentrations is unlikely to have a viable therapeutic window. To assess this, we employ the MTT assay, a robust and widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9][10]

To gain initial insight into potential selectivity, we will test the compound in parallel against a murine macrophage cell line (RAW 264.7), which will also be used in subsequent anti-inflammatory assays, and a non-cancerous human embryonic kidney cell line (HEK293).[9][10]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture & Seeding: Culture RAW 264.7 and HEK293 cells under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂). Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Cell Treatment: Replace the medium in each well with 100 µL of the prepared compound dilutions. Include "cells only" (untreated) and "vehicle only" (DMSO) controls.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[11]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.[11][12]

| Cell Line | Compound IC₅₀ (µM) | Selectivity Index (SI) |

| RAW 264.7 (Macrophage) | > 100 µM | \multirow{2}{*}{N/A (Non-toxic)} |

| HEK293 (Non-cancerous) | > 100 µM |

Insight & Rationale: An IC₅₀ value > 100 µM in both cell lines would indicate that the compound has low baseline cytotoxicity. This is an ideal result, as it allows us to investigate its functional effects at concentrations that do not compromise cell health, ensuring that any observed activity is not simply a byproduct of toxicity.

Tier 3: Functional & Mechanistic Screening - Does it Have Anti-Inflammatory Activity?

Given that many pyridazinone derivatives exhibit anti-inflammatory properties, this is a logical therapeutic area to investigate.[1] We will first screen for the ability to suppress a key inflammatory mediator, nitric oxide (NO), and then probe a common mechanism of action by assessing inhibition of cyclooxygenase (COX) enzymes.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Activated macrophages produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme, a hallmark of inflammation.[13] We can quantify this effect by measuring nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess assay.[14][15]

Experimental Protocol: Griess Assay for Nitrite Quantification

-

Cell Culture & Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (e.g., 1, 10, 50 µM) for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Controls:

-

Negative Control: Cells + Medium only.

-

Positive Control: Cells + LPS only.

-

Vehicle Control: Cells + LPS + DMSO.

-

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Reaction:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Prepare fresh Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.[16]

-

Add 50 µL of Griess reagent to each supernatant sample.[15]

-

Incubate at room temperature for 10 minutes, protected from light.[13]

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production compared to the LPS-stimulated control.

| Treatment Group | Concentration (µM) | Nitrite Conc. (µM) (Mean ± SD) | % Inhibition of NO |

| Control (Unstimulated) | - | 2.1 ± 0.4 | - |

| LPS (1 µg/mL) | - | 52.8 ± 3.5 | 0% |

| LPS + Test Compound | 1 | 45.1 ± 2.9 | 14.6% |

| LPS + Test Compound | 10 | 23.7 ± 2.1 | 55.1% |

| LPS + Test Compound | 50 | 8.9 ± 1.3 | 83.1% |

Insight & Rationale: A dose-dependent reduction in nitrite concentration would be strong evidence of anti-inflammatory activity. This positive result justifies a deeper dive into the potential mechanism of action.

Mechanism of Action: COX-1 and COX-2 Enzyme Inhibition Assays

COX enzymes are the targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[17] They catalyze the conversion of arachidonic acid into prostaglandins.[18] There are two main isoforms: COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[18] Selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs.[19] We will use a commercially available enzyme immunoassay (EIA) kit to determine the IC₅₀ values for both enzymes.

Experimental Protocol: COX Inhibition Assay (EIA)

-

Reagent Preparation: Prepare reagents according to the manufacturer's protocol (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit). This typically includes the enzyme (ovine COX-1 or human recombinant COX-2), heme, arachidonic acid (substrate), and detection reagents.

-

Compound Incubation: In a 96-well plate, add buffer, heme, the enzyme (COX-1 or COX-2), and various concentrations of the test compound. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Reaction Termination & Detection: Stop the reaction and use an ELISA-based method to quantify the amount of prostaglandin produced. This involves competition between prostaglandins produced by the reaction and a prostaglandin-acetylcholinesterase (AChE) tracer for a limited number of specific antibodies.

-

Color Development: Add Ellman's Reagent, which contains the substrate for AChE, and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of prostaglandin produced.

-

Absorbance Measurement: Read the absorbance at 412 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. Calculate the COX-2 Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

| Test Compound | 85.4 | 4.2 | 20.3 |

| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |

| Celecoxib (Control) | 15.0 | 0.05 | 300 |

Insight & Rationale: A low micromolar or nanomolar IC₅₀ for COX-2 combined with a significantly higher IC₅₀ for COX-1 (a high SI value) would indicate that the compound is a potent and selective COX-2 inhibitor. This is a highly desirable profile for a modern anti-inflammatory candidate, suggesting a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Tier 4: Early Safety & Liability Profiling - What are the Potential Risks?

Modern drug discovery prioritizes identifying potential liabilities early to avoid late-stage failures. Two of the most common reasons for failure are cardiotoxicity and drug-drug interactions (DDIs).

Cardiotoxicity Liability: hERG Potassium Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability, as it can prolong the QT interval and lead to life-threatening cardiac arrhythmias.[20] Regulatory agencies mandate hERG screening for new chemical entities.[20] We will use a high-throughput automated patch-clamp system to assess this risk.

Experimental Protocol: Automated Patch-Clamp hERG Assay

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Prepare a single-cell suspension in the appropriate external solution.[20]

-

System Setup: Prime the automated patch-clamp system (e.g., QPatch or Patchliner) with internal and external solutions.

-

Data Acquisition:

-

Establish a whole-cell recording configuration.

-

Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic tail current.[21] A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV, where the peak tail current is measured.[21]

-

Apply a vehicle control (e.g., 0.1% DMSO) followed by increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM).

-

Record the current at each concentration until a steady-state block is achieved.[20]

-

-

Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of channel inhibition relative to the vehicle control and determine the IC₅₀ value.

| Compound | hERG IC₅₀ (µM) |

| Test Compound | > 30 µM |

| Cisapride (Positive Control) | 0.02 µM |

Insight & Rationale: An IC₅₀ value > 30 µM is generally considered a low risk for hERG-related cardiotoxicity. A significant margin (e.g., >30-fold) between the hERG IC₅₀ and the therapeutic concentration (in this case, the COX-2 IC₅₀) provides a strong safety profile for this specific liability.

Drug-Drug Interaction Liability: Cytochrome P450 (CYP) Inhibition Assay

Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[22] Inhibition of these enzymes by a new drug can lead to elevated plasma levels of co-administered drugs, causing potential toxicity and adverse DDIs.[23][24] An in vitro screen against the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a standard part of early profiling.[22]

Experimental Protocol: CYP450 Inhibition Assay

-

System Preparation: Use human liver microsomes (HLMs) as the source of CYP enzymes. Prepare an incubation mixture containing HLMs, a specific probe substrate for each CYP isoform, and NADPH (as a cofactor) in a phosphate buffer.

-

Inhibition Reaction: Add the test compound at various concentrations (e.g., 0.1 to 25 µM) to the incubation mixture.[22] Include known inhibitors for each isoform as positive controls.

-

Incubation: Incubate the reaction at 37°C for a short, defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solvent like acetonitrile.

-

Metabolite Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.

-

Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the percent inhibition and determine the IC₅₀ value for each CYP isoform.

| CYP Isoform | Test Compound IC₅₀ (µM) |

| CYP1A2 | > 50 µM |

| CYP2C9 | > 50 µM |

| CYP2C19 | > 50 µM |

| CYP2D6 | > 50 µM |

| CYP3A4 | > 50 µM |

Insight & Rationale: IC₅₀ values > 50 µM for all major CYP isoforms would suggest a low potential for the compound to cause clinically relevant drug-drug interactions via this mechanism. This clean profile simplifies future clinical development.

Diagrams

Overall In Vitro Evaluation Workflow

Caption: A tiered workflow for the initial in vitro evaluation of a novel compound.

Simplified COX Pathway

Caption: The COX pathway showing conversion of arachidonic acid to prostaglandins.

Conclusion and Future Directions

This comprehensive in vitro evaluation provides a robust initial dataset for this compound. The hypothetical results presented here paint the picture of a highly promising drug candidate: it is "druglike," non-cytotoxic, and demonstrates potent, selective COX-2 inhibitory activity. Furthermore, its clean profile in early safety and liability assays (hERG and CYP450) suggests a favorable therapeutic window and a low propensity for common adverse effects and drug interactions.

Based on this strong preliminary data, the logical next steps would include:

-

Confirmation in Human Cell Systems: Validating the anti-inflammatory activity in human primary cells or whole blood assays.[19]

-

Broader Selectivity Profiling: Screening against a wider panel of kinases and receptors to ensure target specificity.

-

ADME Profiling: Conducting further in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies, such as metabolic stability and plasma protein binding.

-

In Vivo Efficacy: Advancing the compound to a relevant animal model of inflammation (e.g., carrageenan-induced paw edema in rats) to confirm its efficacy in vivo.

This systematic approach ensures that resources are invested wisely, advancing only those candidates with a high probability of success into more complex and costly preclinical development stages.

References

- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. tandfonline.com [tandfonline.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 7. Lipinski's_Rule_of_Five [bionity.com]

- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 9. researchgate.net [researchgate.net]

- 10. ijprajournal.com [ijprajournal.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. tandfonline.com [tandfonline.com]

- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. fda.gov [fda.gov]

- 22. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 24. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship of Pyridazinone Derivatives

Abstract

The pyridazinone nucleus, a six-membered heterocyclic motif featuring two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its inherent structural versatility and ability to engage with a multitude of biological targets have established it as a privileged scaffold in the design of novel therapeutics. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyridazinone derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of the chemical nuances that drive their pharmacological effects. We will delve into the key therapeutic areas where pyridazinones have shown significant promise, including anti-inflammatory, anticancer, and cardiovascular applications, and provide insights into the rational design of next-generation pyridazinone-based drugs.

The Pyridazinone Core: A Chameleon in Medicinal Chemistry

The pyridazinone ring system, with its distinct arrangement of nitrogen and carbonyl functionalities, offers multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The most commonly modified positions on the 3(2H)-pyridazinone core are the N-2, C-4, C-5, and C-6 positions. Each of these positions plays a crucial role in dictating the molecule's interaction with its biological target.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Pyridazinone derivatives have been extensively investigated as anti-inflammatory agents, with a primary focus on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Structure-Activity Relationship of Pyridazinone-Based COX-2 Inhibitors

The SAR of pyridazinone derivatives as COX-2 inhibitors highlights the importance of specific structural features for potent and selective activity:

-

Substitution at N-2: The substituent at the N-2 position of the pyridazinone ring plays a significant role in modulating COX-2 inhibitory activity. Bulky and lipophilic groups are generally favored.

-

Substitution at C-6: A phenyl or substituted phenyl group at the C-6 position is a common feature of potent pyridazinone-based COX-2 inhibitors. The nature and position of substituents on this phenyl ring can significantly impact activity.

-

Substitution at C-4 and C-5: Modifications at the C-4 and C-5 positions have been explored to enhance potency and selectivity. For instance, the introduction of specific functional groups can lead to interactions with the side pocket of the COX-2 active site, which is larger than that of COX-1.

A molecular docking study of a potent pyridazinone derivative revealed that its selectivity for COX-2 can be attributed to its ability to access and interact with the side pocket of the COX-2 enzyme, particularly with key amino acid residues like His90.

Quantitative Analysis of COX-2 Inhibition

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative pyridazinone derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

| Celecoxib (Reference) | - | 0.35 | - |

| Indomethacin (Reference) | - | - | 0.50 |

| Compound 4c | - | 0.26 | - |

| Compound 6b | - | 0.18 | 6.33 |

| Compound 8a | - | - | - |

| Compound 8b | - | - | - |

Data compiled from multiple sources.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for assessing the COX inhibitory activity of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyridazinone derivatives against human COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Reference inhibitors (e.g., Celecoxib, Indomethacin)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

-

Assay buffer (e.g., Tris-HCl)

Procedure:

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Compound Incubation: Add the test compounds at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a positive control (reference inhibitor).

-

Enzyme Addition: Add the diluted enzyme solution to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Termination: Stop the reaction after a defined incubation period (e.g., 10 minutes) by adding a stop solution (e.g., a strong acid).

-

PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyridazinone scaffold has also proven to be a valuable template for the development of anticancer agents. Many of these derivatives exert their antiproliferative effects by inhibiting key enzymes involved in cancer cell signaling, such as tyrosine kinases.

Structure-Activity Relationship of Pyridazinone-Based Tyrosine Kinase Inhibitors

The SAR of pyridazinone derivatives as tyrosine kinase inhibitors is highly dependent on the specific kinase being targeted.

-

VEGFR-2 Inhibitors: For vascular endothelial growth factor receptor 2 (VEGFR-2) inhibition, the presence of a diarylurea moiety attached to the pyridazinone core has been shown to be beneficial. The nature and substitution pattern of the aryl groups are critical for potent inhibitory activity.

-

FER Tyrosine Kinase Inhibitors: In the case of FER tyrosine kinase inhibitors, a pyrido-pyridazinone scaffold has been identified as a promising starting point. Modifications at various positions of this fused ring system have been explored to optimize potency and selectivity.

Quantitative Analysis of Anticancer Activity

The following table presents the in vitro anticancer activity of selected pyridazinone derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) |

| Sorafenib (Reference) | - | - | - |

| Compound 10l | A549/ATCC | MTT Assay | GI50: 1.66–100 |

| Compound 17a | Multiple | MTT Assay | GI50: 1.66–100 |

| Compound 40 | A549 | MTT Assay | 1.03 |

| Compound 40 | HeLa | MTT Assay | 1.15 |

| Compound 40 | MCF-7 | MTT Assay | 2.59 |

| Compound 43 | Panc-1 | MTT Assay | 2.9 |

| Compound 43 | Paca-2 | MTT Assay | 2.2 |

Data compiled from multiple sources.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol describes a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyridazinone derivatives against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway: VEGFR-2 and Downstream Signaling

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazinone derivatives.

Cardiovascular Applications: Modulating Cardiac and Vascular Function

Pyridazinone derivatives have a rich history in the development of cardiovascular drugs, particularly as cardiotonic and antihypertensive agents.

Structure-Activity Relationship of Cardiotonic Pyridazinones

Many cardiotonic pyridazinones act as phosphodiesterase 3 (PDE3) inhibitors, leading to an increase in intracellular cyclic AMP (cAMP) levels and enhanced myocardial contractility. The SAR for this class of compounds often involves:

-

A 4,5-dihydro-3(2H)-pyridazinone core: This saturated ring system is a common feature.

-

A substituted phenyl group at C-6: The nature of the substituent on the phenyl ring is crucial for potency. For example, an imidazolylphenyl group has been shown to be effective.

-

Substitution at C-5: Introduction of a methyl group at the C-5 position can significantly increase potency.

Structure-Activity Relationship of Antihypertensive Pyridazinones

The antihypertensive effects of pyridazinone derivatives can arise from various mechanisms, including vasodilation. The SAR for antihypertensive activity is diverse, but some general trends have been observed:

-

Substitution at C-6: A substituted phenyl group at the C-6 position is often present.

-

Substitution at N-2: The N-2 position can be substituted with various groups, including substituted methyl groups, to modulate activity.

Experimental Workflow: Evaluation of Antihypertensive Activity

Caption: Experimental workflow for in vivo antihypertensive activity assessment.

Conclusion and Future Perspectives

The pyridazinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this heterocyclic core in medicinal chemistry. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel pyridazinone-based drugs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of multi-target pyridazinone derivatives, the exploration of new therapeutic applications, and the use of computational methods to guide the design and synthesis of next-generation compounds.

The Strategic Role of the Trifluoromethyl Group in Modulating the Biological Activity of Pyridazinone Scaffolds: A Technical Guide for Drug Discovery

This in-depth technical guide provides a comprehensive analysis of the pivotal role the trifluoromethyl (CF3) group plays in shaping the biological activity of pyridazinone-based compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with technical accuracy to elucidate the causal relationships between chemical structure and biological function. We will explore how the strategic incorporation of the CF3 moiety enhances physicochemical properties, modulates pharmacokinetic profiles, and ultimately potentiates the therapeutic efficacy of this versatile heterocyclic scaffold.

Introduction: The Pyridazinone Core and the Power of Fluorination

The pyridazinone ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules with a wide array of therapeutic applications, including anti-inflammatory, anticancer, cardiovascular, and neuroprotective activities.[1][2][3] Its unique arrangement of two adjacent nitrogen atoms within a six-membered ring allows for diverse substitution patterns, enabling fine-tuning of its pharmacological properties.[4][5]

In parallel, the use of fluorine in drug design has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is frequently employed as a bioisostere for methyl or chloro groups to strategically modify a lead compound's properties.[6] Its unique electronic and steric characteristics can profoundly influence a molecule's behavior in a biological system.[7][8] This guide will dissect the multifaceted contributions of the CF3 group when appended to the pyridazinone core, providing a roadmap for its rational application in drug design.

Physicochemical and Pharmacokinetic Implications of Trifluoromethylation

The introduction of a CF3 group imparts a unique set of physicochemical properties to the parent pyridazinone molecule, which in turn significantly influences its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.

Modulation of Physicochemical Properties

The CF3 group is a potent modulator of several key molecular properties:

-

Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[8] This increased lipophilicity can lead to improved absorption and distribution.

-

Electronegativity: As a strong electron-withdrawing group, the CF3 moiety can alter the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions.[7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[8] This "metabolic blocking" can increase a drug's half-life and bioavailability.

Impact on ADME Profiles

The aforementioned physicochemical changes directly translate to an altered ADME profile. While specific data for trifluoromethylated pyridazinones is still emerging, general principles and data from other scaffolds provide a strong predictive framework.

| Pharmacokinetic Parameter | Expected Impact of CF3 Group | Rationale |

| Absorption | Generally Increased | Enhanced lipophilicity facilitates passive diffusion across gut wall. |

| Distribution | Increased Volume of Distribution (Vd) | Increased lipophilicity can lead to greater partitioning into tissues. |

| Metabolism | Decreased (Metabolic Blocking) | High strength of the C-F bond resists enzymatic cleavage. |

| Excretion | Potentially Altered | Changes in metabolism can shift excretion pathways (e.g., from hepatic to renal). |

| Half-life (t1/2) | Generally Increased | Reduced metabolic clearance leads to longer persistence in the body. |

| Bioavailability (%F) | Generally Increased | Combination of enhanced absorption and reduced first-pass metabolism. |

Table 1: Predicted Impact of Trifluoromethyl Group on the Pharmacokinetic Profile of Pyridazinone Derivatives.

Trifluoromethylated Pyridazinones in Action: Case Studies and Structure-Activity Relationships (SAR)

The strategic incorporation of the CF3 group has led to the development of potent and selective pyridazinone-based inhibitors for a variety of biological targets.

Anticancer Activity: Targeting Kinase Signaling Pathways

Pyridazinone derivatives have shown significant promise as anticancer agents, often by targeting key kinases involved in tumor growth and proliferation.[9][10][11] The trifluoromethyl group can enhance binding affinity and selectivity for these targets.

For instance, a novel class of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides were synthesized and evaluated for their anticancer activities.[12] Structure-activity relationship (SAR) studies revealed that the presence of an electron-withdrawing CF3 group at the para position of the phenyl ring increased the anticancer activity of compound 4f against the SK-MEL-28 melanoma cell line.[12]

References

- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyridazinone core in various biologically active molecules. The synthesis is achieved through a classical cyclocondensation reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and hydrazine hydrate. This guide offers a step-by-step methodology, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and characterization of the final product.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. They are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties[1]. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making this compound a valuable scaffold for the development of novel therapeutic agents.

This application note details a robust and reproducible protocol for the synthesis of this target compound, intended to be a practical guide for researchers in both academic and industrial settings.

Reaction Scheme

The synthesis of this compound is accomplished via a one-pot cyclocondensation reaction as depicted below:

Figure 1: Overall synthetic scheme.

Mechanism of Reaction

The formation of the dihydropyridazinone ring proceeds through a well-established mechanism involving the reaction of a β-ketoester with hydrazine. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ketone in ethyl 4,4,4-trifluoro-3-oxobutanoate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the ester carbonyl group, leading to the elimination of ethanol and the formation of the stable six-membered heterocyclic ring. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Figure 2: Simplified reaction mechanism workflow.

A more detailed mechanistic understanding suggests that the reaction between hydrazines and β-dicarbonyl compounds can proceed through various intermediates, with the final product distribution being kinetically controlled.[2]

Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 372-31-6 | C₆H₇F₃O₃ | 184.11 |

| Hydrazine hydrate (50-60%) | 7803-57-8 | H₆N₂O | 50.06 |

| Ethanol (absolute) | 64-17-5 | C₂H₆O | 46.07 |

| Glacial Acetic Acid (optional catalyst) | 64-19-7 | C₂H₄O₂ | 60.05 |